molecular formula C18H18BFO2 B8268444 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8268444
M. Wt: 296.1 g/mol
InChI Key: COLXRPUFJKSCOI-UHFFFAOYSA-N
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Description

2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with ethynyl and fluorine groups, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-ethynyl-7-fluoronaphthalene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst, such as Pd(PPh3)4, is often used to facilitate the coupling reaction.

    Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the fluorine-substituted naphthalene ring, potentially leading to the formation of hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be utilized in the development of fluorescent probes for biological imaging due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The ethynyl and fluorine groups on the naphthalene ring provide sites for interaction with other molecules, facilitating the formation of new chemical bonds. The dioxaborolane moiety can act as a Lewis acid, enhancing the reactivity of the compound in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethynyl-7-fluoronaphthalen-1-yl pivalate
  • 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl pivalate

Uniqueness

Compared to similar compounds, 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.

Properties

IUPAC Name

2-(8-ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BFO2/c1-6-13-15(20)11-10-12-8-7-9-14(16(12)13)19-21-17(2,3)18(4,5)22-19/h1,7-11H,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXRPUFJKSCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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